molecular formula C12H16FN B7975052 (Cyclopropylmethyl)[(3-fluoro-5-methylphenyl)methyl]amine

(Cyclopropylmethyl)[(3-fluoro-5-methylphenyl)methyl]amine

Cat. No.: B7975052
M. Wt: 193.26 g/mol
InChI Key: DXEPQEZHHJLVQN-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(3-fluoro-5-methylphenyl)methyl]amine is an organic compound that features a cyclopropylmethyl group and a 3-fluoro-5-methylphenylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethyl)[(3-fluoro-5-methylphenyl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 3-fluoro-5-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: (Cyclopropylmethyl)[(3-fluoro-5-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine for halogenation or nitric acid for nitration.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

(Cyclopropylmethyl)[(3-fluoro-5-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(3-fluoro-5-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (Cyclopropylmethyl)amine: Lacks the 3-fluoro-5-methylphenylmethyl group, making it less complex.

    (3-fluoro-5-methylphenyl)methylamine: Lacks the cyclopropylmethyl group, resulting in different chemical properties.

Uniqueness: (Cyclopropylmethyl)[(3-fluoro-5-methylphenyl)methyl]amine is unique due to the presence of both the cyclopropylmethyl and 3-fluoro-5-methylphenylmethyl groups. This combination imparts distinct structural and chemical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-cyclopropyl-N-[(3-fluoro-5-methylphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-9-4-11(6-12(13)5-9)8-14-7-10-2-3-10/h4-6,10,14H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEPQEZHHJLVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CNCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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